2-(3-Bromo-4-methylphenyl)acetaldehyde
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Overview
Description
2-(3-Bromo-4-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position, along with an acetaldehyde group at the 2-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the bromination of 4-methylacetophenone followed by oxidation. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or light to facilitate the bromination process. The resulting brominated product is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) or potassium permanganate to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, temperature control, and purification methods are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, reaction with sodium methoxide can yield the corresponding methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 2-(3-Bromo-4-methylphenyl)acetic acid.
Reduction: 2-(3-Bromo-4-methylphenyl)ethanol.
Substitution: 2-(3-Methoxy-4-methylphenyl)acetaldehyde.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various biological activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenyl)acetaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
2-(3-Bromo-4-methylphenyl)acetaldehyde can be compared with other similar compounds such as:
2-(3-Bromo-2-methylphenyl)acetaldehyde: Similar structure but with the methyl group at the 2-position instead of the 4-position.
2-(4-Bromo-3-methylphenyl)acetaldehyde: Similar structure but with the bromine and methyl groups swapped positions.
2-(3-Chloro-4-methylphenyl)acetaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
These comparisons highlight the unique reactivity and properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9BrO |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(3-bromo-4-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
LOGILZBTHLLWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=O)Br |
Origin of Product |
United States |
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